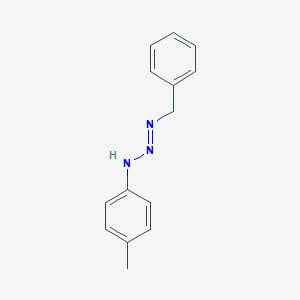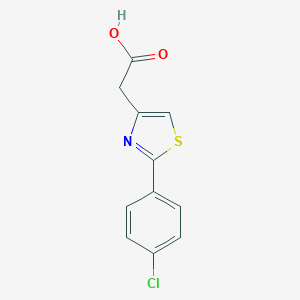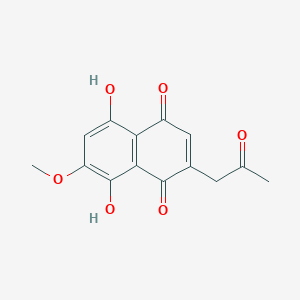
n1-(2-aminoethyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n1-(2-aminoethyl)benzene-1,4-diamine is an organic compound with the molecular formula C8H13N3 It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 4-aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n1-(2-aminoethyl)benzene-1,4-diamine can be synthesized through the monoacylation of ethylenediamine. One efficient method involves the use of N-acylbenzotriazoles in n-butanol, which allows for the selective acylation of one amino group while keeping the other free . This method is advantageous due to its simple conditions, short reaction times, and high yields (69-94%).
Industrial Production Methods
Industrial production of ethylenediamine, N-(4-aminophenyl)- typically involves the reaction of ethylenediamine with 4-nitroaniline, followed by reduction of the nitro group to an amino group. This process can be carried out under high pressure and temperature conditions to ensure complete conversion and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
n1-(2-aminoethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Amines.
Substitution: Substituted amines or amides.
Applications De Recherche Scientifique
n1-(2-aminoethyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethylenediamine, N-(4-aminophenyl)- involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting the activity of enzymes or other proteins. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler compound with two amino groups.
4-Aminobiphenyl: Contains a biphenyl structure with an amino group.
Phenylenediamine: Contains two amino groups attached to a benzene ring.
Uniqueness
n1-(2-aminoethyl)benzene-1,4-diamine is unique due to the presence of both ethylenediamine and 4-aminophenyl moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
19201-32-2 |
|---|---|
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-N-(2-aminoethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C8H13N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 |
Clé InChI |
TVARKMCEMIFLIP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NCCN |
SMILES canonique |
C1=CC(=CC=C1N)NCCN |
| 19201-32-2 | |
Synonymes |
N-(2-Aminoethyl)-1,4-benzenediamine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)



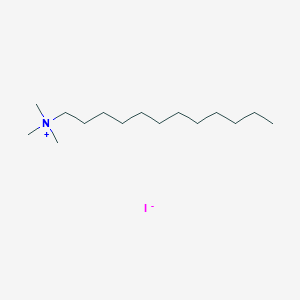
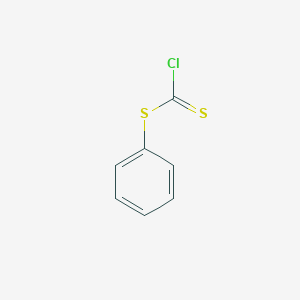
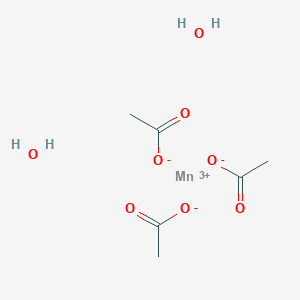
![3,3'-[BUTANE-1,4-DIYLBIS(OXY)]BISPROPIONONITRILE](/img/structure/B102123.png)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)
